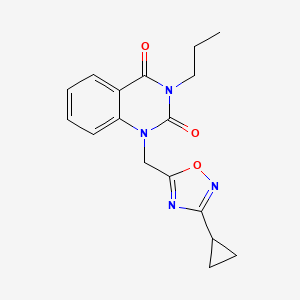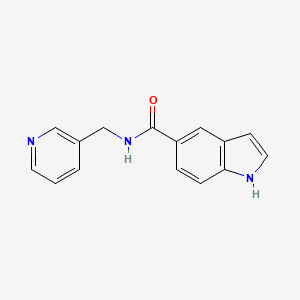
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide, also known as BRD7389, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BRD7389 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in gene transcription and chromatin remodeling.
Scientific Research Applications
Crystal Structure and Analysis
N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide, have been analyzed for their crystal structures. These studies reveal differences in the orientation of pyridine and benzene rings within the molecules, influencing their molecular interactions and stabilities. Such analyses are crucial for understanding the molecular configuration and potential interaction sites for biological activity (G. Artheswari et al., 2019).
Synthesis and Metal Coordination
Research on N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, compounds related to this compound, demonstrates their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes have potential applications in targeted delivery of therapeutic agents, including nitric oxide (NO), to biological sites like tumors (Yi-Qiu Yang et al., 2017).
Medicinal Chemistry and Pharmacology
Studies on pyridine carboxamides, including compounds with similar structures to this compound, have identified them as agents with various pharmacological activities. These activities include the reduction of iron-induced renal damage and regulation of nicotinamidase activity. Understanding the amide rotational barriers and energetics in these compounds is crucial for drug design and development (Ryan A. Olsen et al., 2003).
Crystal Engineering and Pharmaceutical Co-crystals
The carboxamide-pyridine N-oxide heterosynthon has been explored for its potential in crystal engineering and the synthesis of pharmaceutical co-crystals. This novel interaction, sustained via hydrogen bonding and C-H...O interaction, showcases the versatility of this compound analogs in designing solid-state architectures for drug formulation (L. Reddy et al., 2006).
Non-linear Optical (NLO) and Molecular Docking Studies
Compounds structurally related to this compound have been synthesized and characterized, showing promising non-linear optical properties and potential anticancer activities through molecular docking studies. These findings indicate the potential application of such compounds in the development of new materials for optical technologies and as therapeutic agents (R. Jayarajan et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that can lead to various biological activities
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUPAFHMBIVWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

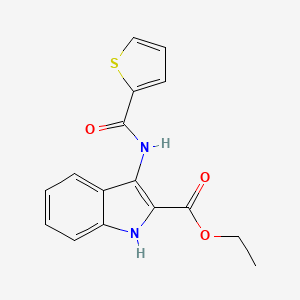
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
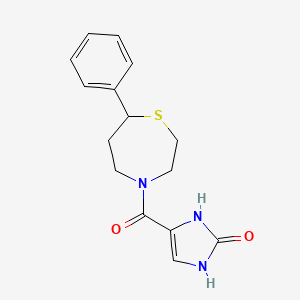
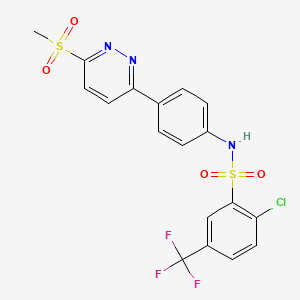
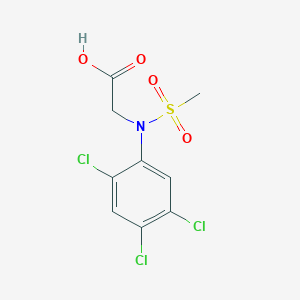
![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)
![(3As,6aR)-2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2775413.png)
![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-[1-(methanesulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2775416.png)

![ethyl 6-benzyl-2-(2-chloropropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775418.png)
